molecular formula C3H3FN2 B189957 3-Fluoro-1H-pyrazole CAS No. 14521-81-4

3-Fluoro-1H-pyrazole

Cat. No. B189957
CAS RN: 14521-81-4
M. Wt: 86.07 g/mol
InChI Key: WNDHCIJGEKNYNF-UHFFFAOYSA-N
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Description

“3-Fluoro-1H-pyrazole” is a heterocyclic compound . It is a building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Synthesis Analysis

A novel series of compounds incorporating a fluoro substituted pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds was synthesized in good yields . The structures of all the compounds were confirmed using elemental analysis, IR, 1H NMR, and mass spectral data . An efficient intramolecular cycloaddition strategy for the synthesis of trifluoromethyl-substituted 3H-pyrazoles was developed .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-1H-pyrazole” is C3H3FN2 . The molecular weight is 86.07 g/mol . The IUPAC name is 5-fluoro-1H-pyrazole . The InChI is InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H, (H,5,6) . The InChIKey is WNDHCIJGEKNYNF-UHFFFAOYSA-N . The Canonical SMILES is C1=C (NN=C1)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-1H-pyrazole” include a molecular weight of 86.07 g/mol . The XLogP3-AA is 0.6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 0 . The exact mass is 86.02802627 g/mol . The monoisotopic mass is 86.02802627 g/mol . The topological polar surface area is 28.7 Ų . The heavy atom count is 6 . The formal charge is 0 . The complexity is 48.1 .

Scientific Research Applications

  • Scientific Field: Synthesis and Photophysical Properties

    • Application Summary : Pyrazolo[3,4-b]quinolines, a class of compounds that includes 1H-pyrazole, have been the subject of over 100 years of research . These compounds have photophysical and biological properties that make them interesting for scientific research .
    • Methods of Application : The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
    • Results or Outcomes : The use of this class of compounds as potential fluorescent sensors and biologically active compounds has been demonstrated .
  • Scientific Field: Transition Metal Chemosensors

    • Application Summary : Pyrazoles and their derivatives have been used to construct ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
    • Methods of Application : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn2+ and Fe3+ ions respectively .
    • Results or Outcomes : Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Scientific Field: Biomedical Applications

    • Application Summary : Pyrazolo[3,4-b]pyridines, which include 1H-pyrazole, have been used in various biomedical applications . They are classified as inhibitors of protein glycation, exhibiting properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
    • Methods of Application : The synthesis of these compounds starts from both a preformed pyrazole or pyridine .
    • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Antibacterial and Antifungal Applications

    • Application Summary : Newly synthesized compounds, including pyrazole derivatives, have been screened for their preliminary in vitro antibacterial activity against a panel of pathogenic strains of bacteria and fungi .
    • Methods of Application : The compounds were tested for their antituberculosis activity against Mycobacterium tuberculosis H 37 Rv; and for their and antimalarial activity against Plasmodium falciparum .
    • Results or Outcomes : The results of these tests are not specified in the source .
  • Scientific Field: Transition Metal Chemosensors

    • Application Summary : Pyrazoles and their derivatives have been used to construct ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
    • Methods of Application : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn2+ and Fe3+ ions respectively .
    • Results or Outcomes : Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Scientific Field: Synthesis of Novel Scaffolds

    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
    • Methods of Application : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .
    • Results or Outcomes : This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Future Directions

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Since the early 1990s, their popularity has grown exponentially . In this review, analysis of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms . In addition, the reasons that have led to the ever-increasing popularity of fluorinated pyrazoles in various areas of science are discussed . At the end of the review, several potentially interesting but yet mostly unknown classes of fluorinated pyrazoles are outlined .

properties

IUPAC Name

5-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDHCIJGEKNYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567640
Record name 5-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1H-pyrazole

CAS RN

14521-81-4
Record name 5-Fluoro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Boyd, PN Collier, MP Clark, H Deng… - Journal of medicinal …, 2021 - ACS Publications
… ) afforded 585 mg of 53 (24% over two steps) as a mixture of regioisomers, 1-((1R,3R)-3-bromocyclobutyl)-5-fluoro-1H-pyrazole and 1-((1R,3R)-3-bromocyclobutyl)-3-fluoro-1H-pyrazole…
Number of citations: 4 pubs.acs.org
A Haas, U Niemann - 2013 - books.google.com
This fourth volume of the Supplement Series supplying the Main Volumes of the series" Perfluorohalogenoorgano Compounds of Main Group Elements"(Part 1 to 9) covers the …
Number of citations: 3 books.google.com
DA Clark, GP Lahm, BK Smith, JD Barry… - Bioorganic & medicinal …, 2008 - Elsevier
… Ethyl 1-(3-chloro-2-pyridinyl)-3-fluoro-1H-pyrazole-5-carboxylate 24: To a solution of … 1-(3-Chloro-2-pyridinyl)-3-fluoro-1H-pyrazole-5-carboxylic acid (38). To a solution of ester …
Number of citations: 84 www.sciencedirect.com

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